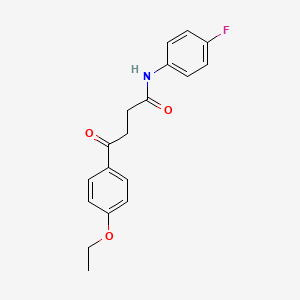![molecular formula C18H20FN3O3S B5399348 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5399348.png)
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide, also known as TAK-063, is a novel and potent selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of the intracellular signaling pathways that control the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. TAK-063 has been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and Huntington's disease.
Mecanismo De Acción
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme, which is highly expressed in the striatum and other regions of the brain. By inhibiting PDE10A, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide increases the levels of cAMP and cGMP in the brain, which in turn modulate the activity of various signaling pathways that are involved in the regulation of mood, cognition, and motor function.
Biochemical and Physiological Effects:
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to have a number of biochemical and physiological effects in the brain. In preclinical studies, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to increase the levels of dopamine and glutamate in the striatum, which are key neurotransmitters involved in the regulation of mood, cognition, and motor function. 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide is its high selectivity for the PDE10A enzyme, which minimizes off-target effects. In addition, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide is its relatively low solubility, which can make it difficult to formulate for certain applications.
Direcciones Futuras
There are several future directions for the research and development of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide. One area of focus is the optimization of the pharmacokinetic properties of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide, with the goal of improving its efficacy and reducing the potential for side effects. Another area of focus is the identification of biomarkers that can be used to predict patient response to 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide, which could help to personalize treatment and improve clinical outcomes. Finally, there is ongoing research into the potential therapeutic applications of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide in other neuropsychiatric disorders, such as bipolar disorder and addiction.
Métodos De Síntesis
The synthesis of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide involves a multi-step process that begins with the preparation of 5-aminosalicylic acid. This is followed by the formation of a sulfonamide intermediate, which is then coupled with 2-methyl-4-nitrobenzoic acid to yield the final product. The synthesis of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been optimized to achieve high yields and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been extensively studied in preclinical models of neuropsychiatric disorders, with promising results. In animal models of schizophrenia, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to improve cognitive function and reduce the positive symptoms of the disease. Similarly, in animal models of depression, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to have antidepressant-like effects. In addition, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to improve motor function and reduce neurodegeneration in animal models of Huntington's disease.
Propiedades
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-13-6-7-14(12-15(13)18(20)23)26(24,25)22-10-8-21(9-11-22)17-5-3-2-4-16(17)19/h2-7,12H,8-11H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDPZGPNKQHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

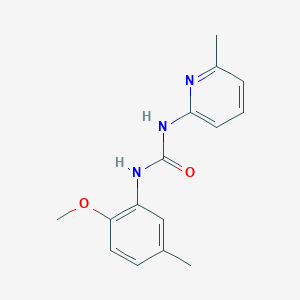
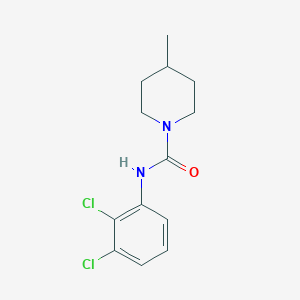
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)
![methyl 2-({[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5399281.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5399287.png)
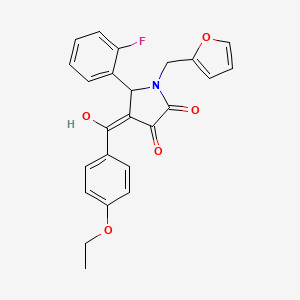

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5399301.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5399306.png)
![N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide](/img/structure/B5399313.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399318.png)
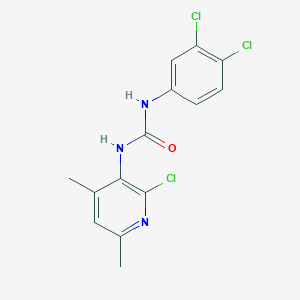
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B5399332.png)
